![molecular formula C13H10ClFN2O2 B12922969 6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one CAS No. 499223-33-5](/img/structure/B12922969.png)
6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloro group at the 6th position, a phenoxy group at the 3rd position, and a hydroxyl group at the 4th position of the pyridazine ring The compound also contains a fluorocyclopropyl group attached to the phenoxy moiety
Vorbereitungsmethoden
The synthesis of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with phenols in the presence of a base. The reaction conditions typically include the use of a catalyst such as palladium or nickel, and the reaction is carried out under mild conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines. This process can be optimized for higher efficiency and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interfere with the DNA replication process in cancer cells, leading to anticancer activity .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be compared with other similar compounds, such as:
6-Chloro-3-phenylpyridazin-4-ol: This compound lacks the fluorocyclopropyl group, which may result in different biological activities and chemical properties.
6-Chloro-3-(2-chlorophenoxy)pyridazin-4-ol: The presence of a chloro group instead of a fluorocyclopropyl group can lead to variations in reactivity and applications.
The uniqueness of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
499223-33-5 |
|---|---|
Molekularformel |
C13H10ClFN2O2 |
Molekulargewicht |
280.68 g/mol |
IUPAC-Name |
6-chloro-3-[2-(1-fluorocyclopropyl)phenoxy]-1H-pyridazin-4-one |
InChI |
InChI=1S/C13H10ClFN2O2/c14-11-7-9(18)12(17-16-11)19-10-4-2-1-3-8(10)13(15)5-6-13/h1-4,7H,5-6H2,(H,16,18) |
InChI-Schlüssel |
ZGWQIQAEOYTADV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2OC3=NNC(=CC3=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


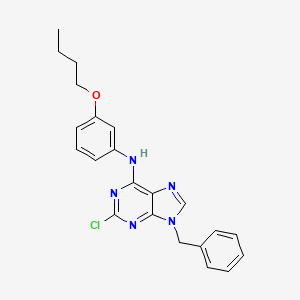
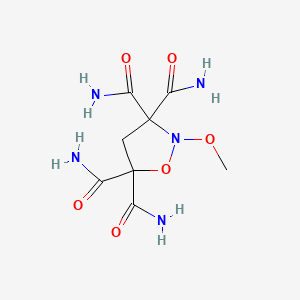


![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
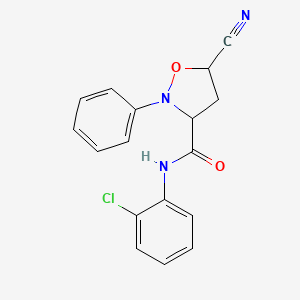

![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
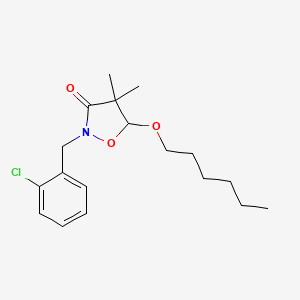
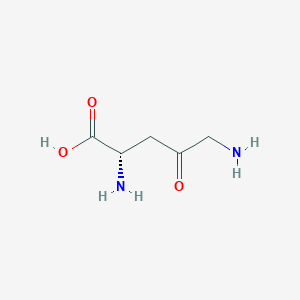

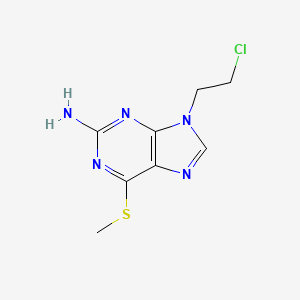
![2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid](/img/structure/B12922984.png)
